molecular formula C19H19N3O4 B2473785 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide CAS No. 898462-15-2

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide

Cat. No.: B2473785
CAS No.: 898462-15-2
M. Wt: 353.378
InChI Key: KQNBSGUPOVXELS-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a pyrrolidinone ring, a nitrobenzamide moiety, and a dimethylphenyl group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Introduction of the Nitrobenzamide Moiety: This is usually done via nitration reactions followed by amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Aminobenzamide Derivatives: From the reduction of the nitro group.

    Hydroxypyrrolidinone Derivatives: From the reduction of the carbonyl group.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Cell Signaling: Investigated for its effects on cellular pathways.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Chemical Synthesis: Utilized in the synthesis of complex organic molecules.

    Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways, such as kinase or phosphatase pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

Uniqueness

    Functional Groups: The presence of both nitro and amide groups provides unique reactivity.

    Biological Activity: Exhibits distinct biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-3-6-17(9-13(12)2)21-11-15(10-18(21)23)20-19(24)14-4-7-16(8-5-14)22(25)26/h3-9,15H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNBSGUPOVXELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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